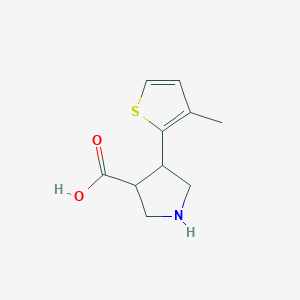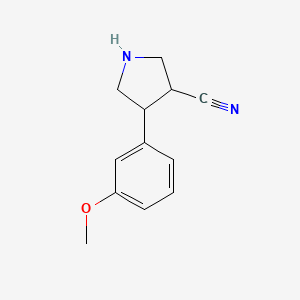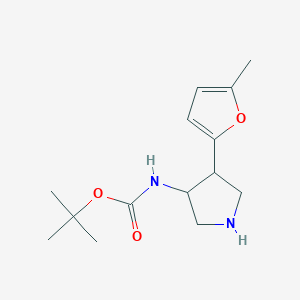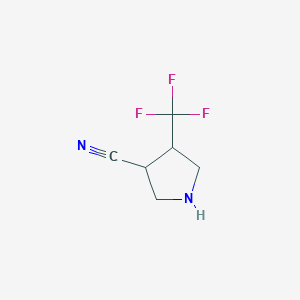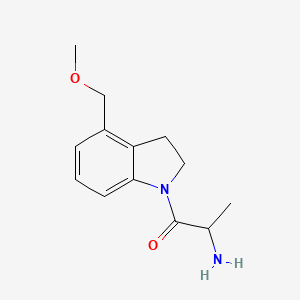
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, also known as MMI, is a synthetic organic compound that has been widely studied in both scientific research and laboratory experiments. MMI is an indole-based molecule and is a derivative of 1-methyl-4-methoxyindoline, a compound found in the human body. It has been used in a variety of applications, including drug discovery, drug synthesis, and medicinal chemistry. MMI has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Wissenschaftliche Forschungsanwendungen
Treatment of Ischemic Stroke
Indoline derivatives have been used in the design and synthesis of multifunctional neuroprotective agents for battling ischemic stroke . These compounds have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds have also significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Antioxidant Properties
Indoline derivatives have demonstrated significant antioxidant properties . They have been found to protect cells from oxidative stress, which is a key factor in many diseases, including neurodegenerative disorders .
Anti-inflammatory Properties
Some indoline derivatives have been found to lower the secretion of inflammatory cytokines, including TNF-α, IL-6 and NO, by BV-2 cells . This suggests potential applications in the treatment of inflammatory diseases .
Antiviral Activity
Indole derivatives, which include indoline derivatives, have been found to possess antiviral properties . They have been used in the synthesis of compounds that show inhibitory activity against various viruses .
Anti-HIV Activity
Indole derivatives have been used in the synthesis of compounds with anti-HIV activity . These compounds have been found to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells .
Anticancer Properties
Indole derivatives have been found to possess anticancer properties . They have been used in the synthesis of compounds that show inhibitory activity against various types of cancer .
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . They have been used in the synthesis of compounds that show inhibitory activity against various types of microbes .
Antidiabetic Properties
Indole derivatives have been found to possess antidiabetic properties . They have been used in the synthesis of compounds that show inhibitory activity against various types of diabetes .
Eigenschaften
IUPAC Name |
2-amino-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMQSYOHQRDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



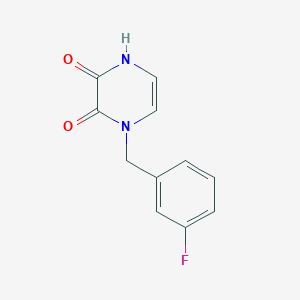

![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)

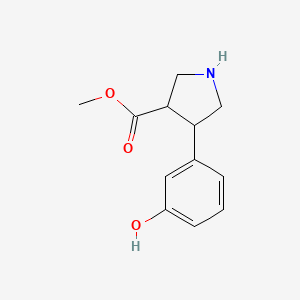
![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)

![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)
![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)

